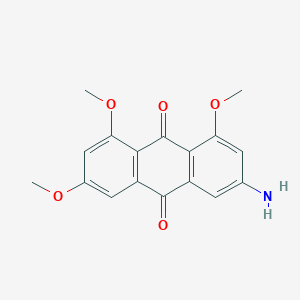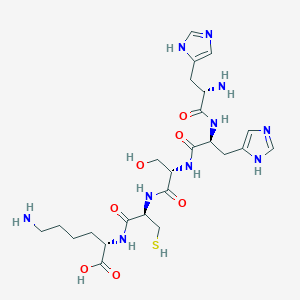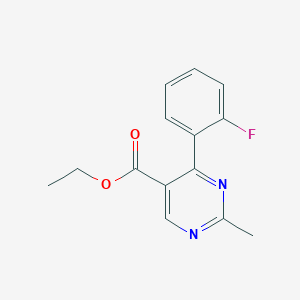
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- typically involves the introduction of amino and methoxy groups onto the anthracenedione framework. One common method is the nitration of 9,10-anthracenedione followed by reduction to introduce the amino group. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available anthraquinone. The process includes nitration, reduction, and methylation steps, optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of colorants and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- involves its interaction with biological molecules. In anticancer research, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s methoxy and amino groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-: Another derivative with hydroxyl and amino groups, known for its use in dye synthesis.
9,10-Anthracenedione, 1,3-dihydroxy-2,7,8-trimethoxy-6-methyl-: A compound with multiple methoxy and hydroxyl groups, used in various chemical applications.
Uniqueness
9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Propriétés
Numéro CAS |
883125-70-0 |
|---|---|
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
3-amino-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO5/c1-21-9-6-11-15(13(7-9)23-3)17(20)14-10(16(11)19)4-8(18)5-12(14)22-2/h4-7H,18H2,1-3H3 |
Clé InChI |
AEAARGZECLRCMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)

![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)


![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)

![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
